Cas no 1315365-91-3 (4-Quinolinepropanamide, 1,2,3,4-tetrahydro-N-methyl-)

4-Quinolinepropanamide, 1,2,3,4-tetrahydro-N-methyl-, is a heterocyclic organic compound featuring a tetrahydroquinoline core with a propanamide substituent. Its structural framework offers versatility in synthetic applications, particularly in medicinal chemistry, where it may serve as an intermediate for bioactive molecules. The N-methyl modification enhances lipophilicity, potentially improving membrane permeability in pharmacological contexts. The saturated tetrahydroquinoline moiety contributes to conformational stability, making it a valuable scaffold for drug discovery. This compound is suitable for research involving CNS-targeted agents or enzyme inhibition studies due to its balanced physicochemical properties. Handling requires standard laboratory precautions for amide-containing compounds.
4-Quinolinepropanamide, 1,2,3,4-tetrahydro-N-methyl- structure
1315365-91-3 structure
Product Name:4-Quinolinepropanamide, 1,2,3,4-tetrahydro-N-methyl-
CAS No:1315365-91-3
MF:C13H18N2O
MW:218.294823169708
CID:5188263
Update Time:2025-06-09

4-Quinolinepropanamide, 1,2,3,4-tetrahydro-N-methyl- Chemical and Physical Properties

Names and Identifiers

    • N-methyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide
    • 4-Quinolinepropanamide, 1,2,3,4-tetrahydro-N-methyl-
    • Inchi: 1S/C13H18N2O/c1-14-13(16)7-6-10-8-9-15-12-5-3-2-4-11(10)12/h2-5,10,15H,6-9H2,1H3,(H,14,16)
    • InChI Key: RZGCEEZYQYVLMD-UHFFFAOYSA-N
    • SMILES: O=C(CCC1C2C=CC=CC=2NCC1)NC

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 242
  • XLogP3: 1.7
  • Topological Polar Surface Area: 41.1

4-Quinolinepropanamide, 1,2,3,4-tetrahydro-N-methyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-80886-0.05g
N-methyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide
1315365-91-3
0.05g
$707.0 2023-02-12
Enamine
EN300-80886-0.1g
N-methyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide
1315365-91-3
0.1g
$741.0 2023-02-12
Enamine
EN300-80886-0.25g
N-methyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide
1315365-91-3
0.25g
$774.0 2023-02-12
Enamine
EN300-80886-0.5g
N-methyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide
1315365-91-3
0.5g
$809.0 2023-02-12
Enamine
EN300-80886-1.0g
N-methyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide
1315365-91-3
1.0g
$842.0 2023-02-12
Enamine
EN300-80886-2.5g
N-methyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide
1315365-91-3
2.5g
$1650.0 2023-02-12
Enamine
EN300-80886-5.0g
N-methyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide
1315365-91-3
5.0g
$2443.0 2023-02-12
Enamine
EN300-80886-10.0g
N-methyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide
1315365-91-3
10.0g
$3622.0 2023-02-12
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01100583-1g
N-Methyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide
1315365-91-3 95%
1g
¥4109.0 2023-04-03

4-Quinolinepropanamide, 1,2,3,4-tetrahydro-N-methyl- Related Literature

Additional information on 4-Quinolinepropanamide, 1,2,3,4-tetrahydro-N-methyl-

Comprehensive Overview of 4-Quinolinepropanamide, 1,2,3,4-tetrahydro-N-methyl- (CAS No. 1315365-91-3): Properties, Applications, and Research Insights

4-Quinolinepropanamide, 1,2,3,4-tetrahydro-N-methyl- (CAS No. 1315365-91-3) is a specialized organic compound belonging to the quinoline derivative family. Its unique molecular structure, featuring a tetrahydroquinoline core and a propanamide side chain, makes it a subject of significant interest in pharmaceutical and biochemical research. The compound's N-methyl substitution further enhances its potential for modulating biological activity, positioning it as a candidate for drug discovery and therapeutic applications.

In recent years, the scientific community has increasingly focused on quinoline-based compounds due to their diverse pharmacological properties. Researchers are particularly intrigued by their potential in targeting neurological disorders, inflammatory pathways, and metabolic diseases. The structural flexibility of 4-Quinolinepropanamide derivatives allows for precise modifications, enabling the optimization of bioavailability and target specificity—a critical factor in modern precision medicine.

The synthesis of CAS No. 1315365-91-3 typically involves multi-step organic reactions, including cyclization and amidation processes. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation have been explored to improve yield and purity. Analytical characterization via HPLC, NMR spectroscopy, and mass spectrometry confirms the compound's structural integrity, ensuring compliance with stringent pharmaceutical standards.

From a commercial perspective, 1,2,3,4-tetrahydro-N-methyl-4-Quinolinepropanamide is primarily utilized as a research chemical in academic and industrial laboratories. Its applications span medicinal chemistry, where it serves as a scaffold for developing novel kinase inhibitors and GPCR modulators. The compound's relevance in cancer research has also gained traction, with studies investigating its role in apoptosis induction and angiogenesis suppression.

Environmental and safety profiles of CAS 1315365-91-3 adhere to global regulatory guidelines, with documented data on stability, solubility, and degradation pathways. As sustainability becomes a priority in chemical manufacturing, greener synthesis methods for such heterocyclic compounds are under active development, aligning with the principles of green chemistry.

Emerging trends highlight the integration of AI-driven drug discovery tools to explore 4-Quinolinepropanamide derivatives. Computational models predict binding affinities and ADMET properties, accelerating the identification of lead compounds. This synergy between experimental and in silico approaches exemplifies the compound's potential in next-generation therapeutic development.

In conclusion, 4-Quinolinepropanamide, 1,2,3,4-tetrahydro-N-methyl- represents a versatile building block in modern science. Its intersection with cutting-edge research areas—from neurodegeneration to personalized therapeutics—ensures its continued relevance. Ongoing studies aim to unlock its full potential, addressing unmet medical needs while adhering to ethical and sustainable practices.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent